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Compound of Interest

Compound Name: 1-(4-Octylphenyl)ethanone

Cat. No.: B152876

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic
ketone 1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone. This document is
intended to serve as a valuable resource for researchers and professionals involved in
chemical synthesis, drug development, and materials science by providing key spectroscopic
data and the methodologies for their acquisition. While a complete experimental dataset for 1-
(4-octylphenyl)ethanone is not publicly available, this guide combines known data for the
target compound with data from structurally similar analogs to provide a thorough analytical
profile.

Chemical Structure and Properties

1-(4-Octylphenyl)ethanone is a ketone characterized by an octyl group and an acetyl group
attached to a benzene ring at the para position.

Chemical Structure:
Molecular Formula: C16H240[1][2][3]

Molecular Weight: 232.36 g/mol [1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Below is a summary of the available *H NMR data for 1-(4-Octylphenyl)ethanone and
predicted 13C NMR data based on its chemical structure and data from analogs.

'H NMR Spectral Data

A proton NMR spectrum for 1-(4-Octylphenyl)ethanone has been reported. The data provides
characteristic signals for the aromatic, acetyl, and octyl protons.

Table 1: *H NMR Spectral Data for 1-(4-Octylphenyl)ethanone

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
Aromatic protons
~7.8-7.9 Doublet 2H ortho to the acetyl
group
Aromatic protons
~7.2-7.3 Doublet 2H ortho to the octyl
group
-CH2- group of the
~2.6 Triplet 2H octyl chain attached to
the benzene ring
. Acetyl (-COCH3)
~2.5 Singlet 3H
protons
] -CH2- group beta to
~1.6 Multiplet 2H )
the benzene ring
] -(CH2)5- of the octyl
~1.2-1.4 Multiplet 10H )
chain
) Terminal -CH3 group
~0.8-0.9 Triplet 3H

of the octyl chain

Note: Specific coupling constants were not available in the referenced data.
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3C NMR Spectral Data (Predicted)

While an experimental 13C NMR spectrum for 1-(4-Octylphenyl)ethanone is not readily

available, the expected chemical shifts can be predicted based on the structure and data from

similar compounds such as 1-(4-butylphenyl)ethanone and 1-(4-ethylphenyl)ethanone.

Table 2: Predicted 13C NMR Spectral Data for 1-(4-Octylphenyl)ethanone

Chemical Shift (ppm)

Assignment

~198 Carbonyl carbon (C=0)

~145-150 Aromatic carbon attached to the octyl group

~135-140 Aromatic carbon attached to the acetyl group

~128-130 Aromatic CH carbons

3536 -CH2- group of the octyl chain attached to the
benzene ring

~31-32 Methylene carbons of the octyl chain

~29 Methylene carbons of the octyl chain

~26-27 Acetyl (-COCH3) carbon

~22-23 Methylene carbon of the octyl chain

~14 Terminal -CH3 carbon of the octyl chain

Experimental Protocol: NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of aromatic ketones

like 1-(4-Octylphenyl)ethanone.
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Figure 1: General workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-(4-Octylphenyl)ethanone is expected to show characteristic absorption bands
for the carbonyl group, aromatic ring, and aliphatic C-H bonds.

Predicted IR Spectral Data

Based on the spectral data of analogous aromatic ketones, the following IR absorptions are
expected for 1-(4-Octylphenyl)ethanone.

Table 3: Predicted IR Spectral Data for 1-(4-Octylphenyl)ethanone
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Wavenumber (cm~?) Intensity Assignment
~3000-2850 Strong C-H stretching (alkyl chain)
~1685 Strong C=0 stretching (aryl ketone)
~1600, ~1580, ~1470 Medium-Weak C=C stretching (aromatic ring)
~1450 Medium C-H bending (alkyl chain)

C-C(=0)-C stretching and
~1260 Strong )

bending

C-H out-of-plane bending (1,4-
~840-810 Strong

disubstituted benzene)

Experimental Protocol: FT-IR Spectroscopy (Attenuated
Total Reflectance - ATR)

For liquid samples like 1-(4-Octylphenyl)ethanone, ATR-FTIR is a convenient technique that
requires minimal sample preparation.
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Figure 2: Workflow for acquiring an FT-IR spectrum using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elucidating the structure.
Electron lonization (EI) is a common technique for the analysis of relatively small, volatile

organic molecules.

Predicted Mass Spectrum Data (Electron lonization)

The mass spectrum of 1-(4-Octylphenyl)ethanone under EI conditions is expected to show a
molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for 1-(4-Octylphenyl)ethanone
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miz Proposed Fragment
232 [M]* (Molecular lon)
217 [M - CHs]*

147 [M - CeH13]*

131 [CoH110]*

119 [CeH7O]*

43 [CHsCOJ]*

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

The following diagram illustrates the general workflow for analyzing a liquid sample using El-
MS, often coupled with Gas Chromatography (GC) for sample introduction.
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Figure 3: General workflow for EI-MS analysis, often coupled with GC.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic
characteristics of 1-(4-Octylphenyl)ethanone. By combining available experimental data with
predictive analysis based on structurally related compounds, this document offers valuable
insights for researchers in the fields of chemistry and drug development. The detailed
experimental workflows also serve as a practical guide for the spectroscopic analysis of this
and similar compounds. Further experimental verification of the predicted data is encouraged
for precise characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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